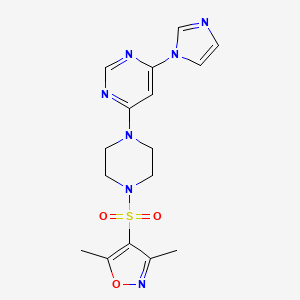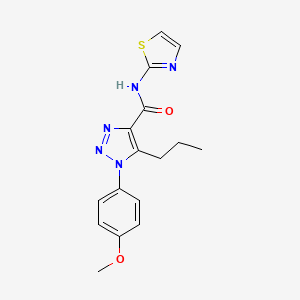![molecular formula C17H18N6O B2370561 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380181-92-8](/img/structure/B2370561.png)
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a furan ring, a pyridazine ring, and a piperazine ring substituted with a methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multiple steps, starting with the preparation of the furan and pyridazine rings. The furan ring can be synthesized via the Paal-Knorr synthesis, while the pyridazine ring can be formed through the reaction of hydrazine with a 1,4-diketone. The final step involves the coupling of the furan and pyridazine rings with the piperazine derivative under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydropyridazines
Substitution: Various substituted piperazines
Scientific Research Applications
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The furan and pyridazine rings can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine
- 3-(Furan-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine
- 3-(Furan-2-yl)-6-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]pyridazine
Uniqueness
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-13-11-17(19-12-18-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYGMENIULJIHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)
![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)
![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)
![3-[(benzyloxy)methyl]-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2370487.png)

![N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2370490.png)


![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)
![3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2370500.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)
